1-(6-(Trifluoromethyl)pyridin-3-YL)ethanol
Overview
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with an ethanolic hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution reaction of 6-(trifluoromethyl)pyridin-3-yl bromide with ethylene glycol in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The process involves the continuous addition of reactants to a reactor where the reaction takes place under controlled conditions, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide and iodide ions can be used, often in the presence of a base.
Major Products Formed:
Oxidation: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone or 1-(6-(trifluoromethyl)pyridin-3-yl)ethanoic acid.
Reduction: 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules.
Industry: The compound is used in the production of agrochemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound's binding affinity and metabolic stability, making it a valuable component in medicinal chemistry.
Comparison with Similar Compounds
1-(2-fluoro-6-(trifluoromethyl)benzyl)urea
1,3,5-tris(trifluoromethyl)-1,3,5-triazine
1-(6-(trifluoromethyl)pyridin-3-yl)ethanone
1-(6-(trifluoromethyl)pyridin-3-yl)ethanoic acid
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-2-3-7(12-4-6)8(9,10)11/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSFNXTWYOUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00905167 | |
Record name | 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228631-54-6 | |
Record name | 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228631546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00905167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-(TRIFLUOROMETHYL)PYRIDIN-3-YL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03XVW8912B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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